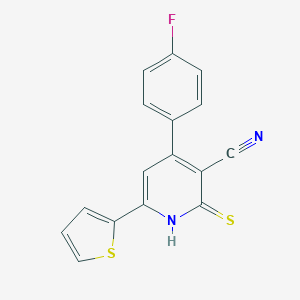![molecular formula C21H16N2O B220089 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzo[f]chromene derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the modulation of various signaling pathways in the body. It has been reported to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. The compound also acts as a scavenger of free radicals, thereby reducing oxidative stress in the body. Furthermore, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to protect against oxidative stress, which is known to contribute to the development of various diseases. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
One of the major advantages of using 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its diverse biological activities. The compound has been found to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, making it a potential candidate for the development of new drugs. Moreover, the synthesis method for the compound has been optimized to achieve high yields and purity, which makes it easier to use in lab experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
未来方向
There are several future directions for the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile. One of the potential applications of the compound is in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the compound can be further modified to enhance its biological activities and reduce its toxicity. There is also a need for further studies to understand the mechanism of action of the compound and its potential interactions with other drugs. Furthermore, the compound can be studied for its potential use in agriculture, as it has been found to possess antimicrobial and antifungal properties. Overall, the study of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile holds great promise for the development of new drugs and the advancement of scientific research.
合成方法
The synthesis of 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile involves the reaction of 4-methylphenyl-1,2-diamine with 2-cyano-3-(4-methylphenyl)-1H-benzo[f]chromene in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been found to possess antimicrobial and antifungal properties.
属性
产品名称 |
3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17(12-22)21(23)24-18-11-10-14-4-2-3-5-16(14)20(18)19/h2-11,19H,23H2,1H3 |
InChI 键 |
GJXOFFTYFZCNAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)



![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)





![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)